3-Butylthymidine
Description
Overview of Nucleoside Analogs in Chemical Biology Research
Significance of Nucleosides as Fundamental Biomolecules
Nucleosides are fundamental organic molecules that serve as the primary building blocks of nucleic acids, namely deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). sigmaaldrich.comvedantu.com Composed of a nitrogenous base—either a purine (B94841) (adenine, guanine) or a pyrimidine (B1678525) (cytosine, thymine (B56734), uracil)—covalently linked to a five-carbon sugar (deoxyribose in DNA or ribose in RNA), they are central to the storage and transmission of genetic information. sigmaaldrich.commhmedical.com Beyond this primary role, nucleosides and their phosphorylated derivatives, nucleotides, are integral to nearly all biochemical processes. sigmaaldrich.com They participate in cellular metabolism, energy storage and transfer (most notably as adenosine (B11128) triphosphate, ATP), and act as crucial signaling molecules within and between cells. mhmedical.combiosynth.com For instance, adenosine functions as a signaling molecule that can influence inflammation, immune responses, and neurotransmission. biosynth.com The essential nature of these molecules means that errors in their synthesis or metabolism can lead to severe medical conditions. mhmedical.com
Role of Synthetic Nucleoside Analogs in Research
The profound importance of natural nucleosides in biology has spurred the development of synthetic nucleoside analogs. These are molecules that mimic the structure of natural nucleosides but contain strategic modifications to the nucleobase or the sugar moiety. rsc.orgontosight.ai These alterations are designed to interact with biological systems in specific ways, often by interfering with cellular processes. ontosight.ai As a result, synthetic nucleosides have become invaluable tools in medicinal chemistry and chemical biology. sigmaaldrich.combiosynth.com
A primary application of these analogs is in the development of therapeutic agents. mdpi.com Many antiviral and anticancer drugs are nucleoside analogs that disrupt the replication of viral or cancerous cells by inhibiting the enzymes involved in nucleic acid synthesis or by being incorporated into DNA or RNA, leading to chain termination. biosynth.comontosight.aimdpi.com For example, gemcitabine (B846) and cytarabine (B982) are well-established anticancer nucleoside analogs. mdpi.com Researchers continually explore new modifications to enhance efficacy, improve stability, and reduce side effects, making the synthesis and evaluation of novel nucleoside analogs a vibrant area of research. rsc.orgmdpi.com
Specific Focus on N3-Substituted Thymidine (B127349) Analogs
Structural Classification and Research Relevance
Within the vast family of nucleoside analogs, those based on thymidine—a key component of DNA—are of particular interest. Specifically, analogs modified at the N3 position of the pyrimidine ring form a significant class known as N3-substituted thymidine analogs. nih.govresearchgate.net The N3 position of the thymine base is a site of hydrogen bonding in the DNA double helix. Introducing a substituent at this position can dramatically alter the molecule's properties and biological activity.
These analogs are structurally diverse, with various alkyl, haloalkyl, aromatic, or even bulky carboranyl groups attached to the N3 nitrogen. nih.goveurekaselect.com The research relevance of these compounds is extensive, particularly in oncology. A major focus has been the development of agents for cancer imaging and therapy. tandfonline.com For instance, 3-carboranyl thymidine analogues (3CTAs) have been extensively studied as potential boron delivery agents for Boron Neutron Capture Therapy (BNCT), a type of radiation therapy. nih.govtandfonline.com The rationale is that these compounds might be selectively taken up and trapped in rapidly proliferating tumor cells, which have high levels of the enzyme thymidine kinase 1 (TK1). nih.govtandfonline.com Other N3-substituted analogs, including those labeled with radioisotopes like ¹⁸F, are being investigated as probes for Positron Emission Tomography (PET) imaging to visualize tumor proliferation. researchgate.netresearchgate.net
Historical Context of N3-Modification in Thymidine Analogs
The deliberate modification of the N3 position of thymidine has been a strategy employed by medicinal chemists for several decades. Early work involved attaching small alkyl groups to investigate the impact on antiviral activities. nih.gov The concept gained significant momentum with the exploration of boronated nucleosides for BNCT. nih.govtandfonline.com While the first boronated nucleoside was synthesized earlier, the development of 3CTAs marked a pivotal moment, validating the concept of using the N3 position for attaching therapeutic or imaging entities. nih.gov
This led to a broader investigation of non-boronated N3-modified thymidine bioconjugates for other therapeutic applications and imaging, further cementing the importance of this modification site. nih.gov Researchers have synthesized and evaluated numerous N3-substituted analogs with varying linkers and functional groups to optimize properties such as substrate affinity for human thymidine kinase 1 (hTK1), water solubility, and cellular uptake. nih.govnih.gov These studies have demonstrated that even though the N3 position is crucial for standard base pairing, modifications at this site can yield compounds with valuable biological activities, often acting as substrates or inhibitors for key cellular enzymes. researchgate.netontosight.ai
Rationale for Academic Investigation of 3-Butylthymidine
The academic investigation of this compound (1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-butyl-5-methylpyrimidine-2,4(1H,3H)-dione) stems from its utility as a model compound in fundamental chemical studies of nucleoside analogs. Its synthesis is straightforward, typically involving a single-step reaction from the parent nucleoside, thymidine. nih.gov This simplicity makes it an ideal candidate for exploring the chemical properties and reactivity of the N3-substituted thymidine class.
A key example of its use is in the study of deglycosylation, anomerization, and isomerization reactions of nucleosides. Researchers have used this compound as a model compound to investigate the effects of reagents like iodine monochloride (ICl) on the stability of the glycosidic bond that links the sugar to the nucleobase. nih.gov Because this compound has chemical properties similar to more complex and synthetically challenging N3-substituted analogs (like certain 3CTAs), it serves as a valuable and accessible tool to understand fundamental reaction mechanisms that could apply to a broader range of therapeutic candidates. nih.gov These studies provide crucial insights into the stability and potential degradation pathways of N3-substituted nucleosides under various chemical conditions, which is vital information for drug design and development.
Data Tables
Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds
This table presents data reported in a study investigating the reactivity of N3-substituted thymidine analogs. nih.gov
| Compound Name | Molecular Formula | Calculated Mass (M+Na)⁺ | Found Mass (M+Na)⁺ | 1H NMR Highlights (in MeOH-d4) | 13C NMR Highlights (in MeOH-d4) |
| 3-Butylthymine | C₉H₁₄N₂O₂ | 205.0953 | 205.0953 | δ: 7.24 (s, 1H, H-6), 3.72 (t, 2H, CH₂-N) | δ: 166.48 (C-4), 153.56 (C-2), 137.39 (C-6), 110.03 (C-5), 41.49 (CH₂-N) |
| 3-Butyl-α-thymidine | C₁₄H₂₂N₂O₅ | Not Reported | 321.1420 (M+Na)⁺ | δ: 7.75 (s, 1H, H-6), 6.20 (dd, 1H, H-1′) | Not Reported |
| 3-Butyl-β-thymidine | C₁₄H₂₂N₂O₅ | Not Reported | Not Reported | Used as the primary model compound for reaction studies. | Not Reported |
Data sourced from Khalil et al. (2011). nih.gov Note: α and β refer to the anomeric configuration at the C1' position of the sugar.
Exploration of Alkyl Chain Substitutions at the N3-Position
The substitution of an alkyl chain at the N3 position of the thymidine scaffold is a key area of research in medicinal chemistry. The N3 nitrogen of the thymidine base is crucial for forming hydrogen bonds that are essential for the proper binding of the nucleoside to enzymes like human thymidine kinase 1 (hTK1). nih.govresearchgate.net The introduction of an alkyl group, such as the butyl group in this compound, at this position can physically obstruct this hydrogen bonding. researchgate.net This alteration in molecular shape and hydrogen-bonding capability is a primary focus of investigation.
Research has shown that N3-substituted thymidine analogs are synthesized for various purposes, including their potential use as delivery agents for cancer therapy. nih.govacs.org The length and nature of the alkyl spacer at the N3 position are critical factors influencing the interaction of these analogs with biological targets. acs.orgacs.orgacs.org For instance, studies on different N3-substituted thymidines have explored how varying the alkyl chain length affects their phosphorylation rates by thymidine kinase, a key step in their potential mechanism of action. acs.orgacs.org
Chemical reactivity studies have also been conducted on N3-alkylated thymidines. For example, 3-butyl-β-thymidine undergoes rapid deglycosylation—the cleavage of the bond between the sugar and the base—when treated with iodine monochloride (ICl). nih.gov This reaction yields 3-butylthymine and a modified sugar fragment, highlighting how N3-substitution influences the stability of the glycosidic bond. nih.gov
Table 1: Reaction of 3-butyl-β-thymidine with Iodine Monochloride (ICl)
The following table summarizes the products formed from the reaction of 3-butyl-β-thymidine under different conditions, as analyzed by HPLC. The data illustrates the process of deglycosylation and isomerization.
| Entry | Reagent (equivalents) | Time (hours) | 3-butyl-β-thymidine (%) | 3-butylthymine (%) | 3-butyl-α-thymidine & Isomers (%) |
| 1 | ICl (1) | 0.5 | 39 | 59 | 2 |
| 2 | ICl (1) | 1 | 21 | 77 | 2 |
| 3 | ICl (1) | 3 | 5 | 93 | 2 |
| 4 | ICl (1) | 24 | 1 | 97 | 2 |
| 5 | ICl (5) | 0.5 | 1 | 97 | 2 |
Data is derived from a study on the deglycosylation of 3-substituted thymidine analogues. nih.gov Ratios were calculated from peak integrations of HPLC chromatograms.
Emerging Interest in N-Alkylthymine Adducts in DNA
There is a growing scientific interest in N-alkylthymine adducts, which are forms of DNA damage where an alkyl group is attached to a thymine base within the DNA strand. oup.comresearchgate.net These adducts can arise from exposure to environmental alkylating agents, such as those found in tobacco smoke, or from endogenous metabolic processes. oup.com The major sites of alkylation on thymine are the N3, O², and O⁴ positions. oup.comnih.gov
The addition of an alkyl group at the N3 position of thymine disrupts the Watson-Crick base pairing face, which can abolish its ability to pair correctly with adenine (B156593) during DNA replication. oup.com This can lead to mutations and is a significant area of study in carcinogenesis. nih.govucl.ac.ukresearchgate.net For example, levels of N3-ethylthymidine (N3-EtdT), a related N-alkyl adduct, have been found to be significantly higher in the DNA of smokers compared to non-smokers, suggesting its potential as a biomarker for exposure to ethylating agents and for cancer risk assessment. oup.com
The repair of these DNA lesions is also a critical area of research. While enzymes known as O⁶-alkylguanine-DNA alkyltransferases (AGTs) can repair some alkylation damage, their efficiency varies greatly depending on the specific adduct. ucl.ac.uknih.gov The human AGT, for instance, is relatively inefficient at repairing O⁴-alkylthymine adducts, and the repair mechanisms for N3-alkylthymine are not as well understood. oup.comnih.gov The persistence of these adducts in DNA can therefore lead to permanent mutations. The study of specific N-alkylthymine adducts helps scientists understand the fundamental mechanisms of DNA damage and repair, and their consequences for human health. ucl.ac.uk
Structure
3D Structure
Properties
CAS No. |
21473-41-6 |
|---|---|
Molecular Formula |
C14H22N2O5 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
3-butyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5/c1-3-4-5-15-13(19)9(2)7-16(14(15)20)12-6-10(18)11(8-17)21-12/h7,10-12,17-18H,3-6,8H2,1-2H3/t10-,11+,12+/m0/s1 |
InChI Key |
ODDLBRGJCSNGRI-QJPTWQEYSA-N |
Isomeric SMILES |
CCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
Canonical SMILES |
CCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
Origin of Product |
United States |
Molecular and Cellular Interaction Mechanisms of 3 Butylthymidine Analogs
Enzymatic Recognition and Metabolism
The cellular activity of nucleoside analogs like 3-butylthymidine is contingent on their recognition and processing by intracellular enzymes. The primary enzymes involved are the thymidine (B127349) kinases, which catalyze the first phosphorylation step, a rate-limiting process for the activation and cellular retention of these compounds.
Human cells contain two primary thymidine kinases: the cytosolic, cell-cycle-dependent thymidine kinase 1 (hTK1) and the mitochondrial, cell-cycle-independent thymidine kinase 2 (TK2). nih.govuniprot.orguniprot.org These enzymes differ significantly in their structure, substrate specificity, and regulatory mechanisms. nih.gov hTK1 is primarily active during the S phase of the cell cycle in proliferating cells, while TK2 activity is continuous and crucial for maintaining the mitochondrial DNA (mtDNA) pool in both dividing and resting cells. nih.govuniprot.orgdermatoljournal.com
This compound and related N3-substituted thymidine analogs are recognized as substrates primarily by the cytosolic hTK1, not the mitochondrial TK2. acs.org The phosphorylation of the 5'-hydroxyl group of the thymidine scaffold by hTK1 converts the nucleoside analog into its 5'-monophosphate form. nih.govnih.gov This initial phosphorylation is a critical step in a process known as kinase-mediated trapping. nih.gov The resulting negatively charged nucleotide is unable to diffuse back across the cell membrane and is effectively trapped within the cell. nih.gov
Studies on various N3-substituted thymidine analogs demonstrate that they can be effective substrates for hTK1. nih.govnih.gov For instance, derivatives with carboranylalkyl substituents at the N3 position are phosphorylated to a relatively high degree by cytosolic hTK1. acs.org In contrast, these N3-substituted compounds are generally poor substrates for the mitochondrial TK2. acs.org This differential substrate activity highlights the structural distinctions between the active sites of the two kinases. TK2 is responsible for phosphorylating thymidine, deoxyuridine, and deoxycytidine within the mitochondria. uniprot.orgnih.gov The kinetics of hTK1 can be influenced by ATP, which induces tetramerization of the enzyme from a dimeric state, leading to increased catalytic efficiency and a higher affinity for thymidine. uniprot.org TK2, on the other hand, exhibits negative cooperativity with its natural substrate thymidine, a kinetic behavior that can be altered by mutations in key amino acid residues. slu.se
| Enzyme | Cellular Location | Cell Cycle Dependence | Substrate Activity with N3-Alkylthymidines | Primary Role |
|---|---|---|---|---|
| Human Thymidine Kinase 1 (hTK1) | Cytosol | S-phase specific (High in proliferating cells) uniprot.org | Good Substrate nih.govacs.org | Salvage pathway for dTTP synthesis for nuclear DNA nih.gov |
| Thymidine Kinase 2 (TK2) | Mitochondria | Independent (Active in resting cells) nih.gov | Poor Substrate acs.org | Salvage pathway for dTTP synthesis for mitochondrial DNA uniprot.org |
The enzymatic activity of hTK1 towards N3-substituted thymidine analogs is critically dependent on the characteristics of the substituent at the N3 position. researchgate.net The N3 nitrogen of thymidine is positioned towards the surface of the hTK1 enzyme, which allows for the accommodation of bulky substituents at this position, although this comes at the cost of losing a hydrogen bond that is normally important for substrate binding. researchgate.net
Research has shown that the length of the alkyl spacer connecting the thymidine ring to a bulky group is a critical determinant of phosphorylation potential. researchgate.net
Spacer Length: For bulky appendages, a flexible spacer unit between the N3 nitrogen and the substituent is crucial. researchgate.net Docking studies suggest that this flexibility allows the bulky group to orient itself away from the hTK1 active site, minimizing steric hindrance. researchgate.net An ideal spacer length has been suggested to be between 3 and 10 carbon atoms. researchgate.net The four-carbon chain of this compound falls within this optimal range. Studies with carboranylalkyl groups at the N3 position found that shorter spacers resulted in better substrate characteristics, suggesting that closer proximity of the bulky moiety to the nucleoside can be favorable. acs.org
For TK2, the length of an N1-substituted linker has also been shown to significantly impact inhibitory activity, with intermediate chain lengths (e.g., a hexamethylene linker) providing the highest potency against dThd phosphorylation. uah.es This indicates that both kinases have specific spatial requirements within their active sites for accommodating modifications to the thymine (B56734) base.
| Kinase | Position of Substitution | Influence of Linker/Substituent | Reference Finding |
|---|---|---|---|
| hTK1 | N3 | Spacer length is critical; 3-10 carbons suggested as ideal for bulky groups. researchgate.net | Flexibility of the spacer allows the bulky group to orient away from the active site. researchgate.net |
| hTK1 | N3 | Closer proximity of a bulky carborane group resulted in better substrate characteristics. acs.org | Contrasts with the "tether" concept, suggesting complex interactions. acs.org |
| TK2 | N1 | Inhibitory potency is influenced by linker length; intermediate lengths (6 carbons) were most potent. uah.es | Both short (3 carbons) and long (8+ carbons) linkers resulted in lower inhibitory activity. uah.es |
TK1-like enzymes undergo significant conformational changes upon binding to their substrates (e.g., thymidine and ATP). korea.ac.krnih.gov A key structural component of hTK1 is the "lasso-loop," which is flexible and dynamic. korea.ac.krrcsb.org
Apo State: In the absence of a substrate (apo state), the lasso-loop is folded away from the active site, leaving it open. korea.ac.kr
Holo State: Upon substrate binding (holo state), the enzyme's conformation shifts dramatically. The lasso-loop closes down to cover the active site, forming crucial hydrogen bonds with the substrate, primarily through main-chain atoms. korea.ac.krrcsb.org This induced-fit mechanism ensures a snug and specific binding pocket.
For substrates with large N3-substituents, it is possible that the lasso-loop cannot close down completely. pnas.org However, the favorable interactions of the substituent with surface residues may compensate for the potential loss of a hydrogen bond at the N3 position. pnas.org The binding of substrates generally leads to a more ordered and stable enzyme structure, as demonstrated by an increase in thermal stability. nih.gov
Mitochondrial TK2 also undergoes conformational changes during substrate binding and catalysis. slu.se These changes are thought to be the basis for the enzyme's allosteric behavior and negative cooperativity with thymidine. slu.se
The metabolic activation of this compound does not end with the initial phosphorylation by hTK1. To become fully active or to be incorporated into DNA, the monophosphate form must be further phosphorylated by other cellular kinases. nih.gov This sequential phosphorylation is a common pathway for many nucleoside analogs used in therapy. nih.gov
The primary enzymes involved in the subsequent steps are:
Thymidylate Kinase (TMPK): This enzyme specifically catalyzes the conversion of thymidine monophosphate (dTMP) and its analogs to the corresponding diphosphate (B83284) form (dTDP). nih.gov
Nucleoside Diphosphate Kinase (NDPK): This enzyme has broad specificity and facilitates the final phosphorylation step, transferring a phosphate (B84403) group from ATP to the diphosphate analog to form the active triphosphate metabolite (dTTP). nih.govcolumbia.edu
This multi-step enzymatic cascade ensures that the analog is efficiently converted into its triphosphate form, which can then either be incorporated into DNA by DNA polymerases or inhibit other enzymes involved in nucleotide metabolism. nih.gov
The introduction of a nucleoside analog like this compound into a cell can perturb the delicate balance of the intracellular nucleotide pools. nih.gov These pools of deoxyribonucleoside triphosphates (dNTPs) are tightly regulated to ensure sufficient and balanced quantities for DNA replication and repair. nih.gov The cell maintains this balance through the coordinated action of two main pathways: the de novo synthesis pathway and the salvage pathway. dermatoljournal.comnih.gov
De Novo Pathway: Synthesizes nucleotides from simpler precursors like amino acids and ribose-5-phosphate. columbia.edu
Salvage Pathway: Recycles nucleosides and bases from the degradation of nucleic acids. dermatoljournal.com hTK1 and TK2 are key enzymes in the pyrimidine (B1678525) salvage pathway. nih.gov
By acting as a substrate for hTK1, this compound is fed into the salvage pathway. Its subsequent phosphorylation consumes ATP and can compete with endogenous thymidine for the same set of enzymes (hTK1, TMPK, NDPK). nih.gov This competition can alter the intracellular concentrations of natural thymidine nucleotides. There is a rapid exchange of dTTP between the cytosol and mitochondria. pnas.org In cells with active hTK1, the majority of the mitochondrial dTTP pool is imported from the cytosol. pnas.org Therefore, the phosphorylation of this compound in the cytosol could indirectly influence the mitochondrial nucleotide pool. The regulation of these pools is complex, involving feedback inhibition on key enzymes to prevent the overproduction of any single nucleotide. nih.govwikipedia.org
Interactions with Other Cellular Enzymes Involved in Nucleoside Metabolism
Nucleotide Deaminases
There is a lack of specific studies investigating the interaction between this compound and nucleotide deaminases. Research on related compounds, such as N3-methylthymidine (N3-MedT), indicates that alkylation at the N3 position can significantly impact how the nucleoside is processed by cellular enzymes. For instance, lesions like N3-MedT are known to be blocks to DNA replication. acs.org However, the direct interaction with or deamination by nucleotide deaminases for N3-alkylated thymidines, including the butyl variant, remains an area requiring further investigation.
Interaction with Viral Polymerases (e.g., RdRp, Reverse Transcriptase)
Inhibition Mechanisms (e.g., Chain Termination)
The primary mechanism of action for many nucleoside analog inhibitors is chain termination. nih.gov These drugs, once inside a host cell, are phosphorylated to their active triphosphate form. nih.gov This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the viral polymerase. ebsco.com
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) typically lack a 3'-hydroxyl group. nih.gov Once an NRTI is incorporated into the viral DNA, the absence of this group prevents the formation of the necessary 3'-5'-phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the DNA chain and halting viral replication. nih.gov For example, 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), the active form of Zidovudine, and 3'-fluoro-3'-deoxythymidine triphosphate, the active form of Alovudine, are incorporated by SARS-CoV RdRp and act as permanent terminators of the polymerase reaction. scienceopen.com It is plausible that if this compound were to act as an antiviral agent, its efficacy would likely depend on its ability to be phosphorylated and subsequently incorporated by a viral polymerase, leading to chain termination. However, the bulky butyl group at the N3 position might sterically hinder its interaction with the active site of viral polymerases. semanticscholar.org
Cellular Uptake and Intracellular Fate
The cellular uptake and subsequent fate of nucleoside analogs are critical for their therapeutic activity. This process generally involves transport across the cell membrane and intracellular activation, primarily through phosphorylation.
Mechanisms of Transmembrane Transport (Nucleoside Transporters)
Nucleoside analogs are typically transported into cells via concentrative nucleoside transporters (CNTs) or equilibrative nucleoside transporters (ENTs). researchgate.net While many alkylating agents can enter cells by passive diffusion due to high lipid solubility, some require active transport systems. oncohemakey.com The specific transporters involved in the uptake of N3-substituted thymidine analogs have been a subject of study, particularly for compounds designed for cancer imaging and therapy. nih.govresearchgate.net The efficiency of transport can be influenced by the nature of the substituent at the N3 position. For example, some N3-substituted thymidine bioconjugates have been synthesized and evaluated for their cellular uptake. nih.gov
Intracellular Trapping Mechanisms (e.g., Kinase-Mediated Phosphorylation)
Once inside the cell, the key step for the intracellular trapping and activation of many nucleoside analogs is phosphorylation, a reaction catalyzed by nucleoside kinases. nih.gov The primary enzyme responsible for phosphorylating thymidine and its analogs is thymidine kinase 1 (TK1), a cytosolic enzyme whose activity is cell-cycle dependent and elevated in proliferating tumor cells. nih.govresearchgate.net
The addition of a substituent at the N3 position of thymidine can significantly affect its ability to be phosphorylated by TK1. The N3 nitrogen of thymidine is positioned towards the surface of the TK1 enzyme, which may allow for bulky substituents at this position, though potentially with a loss of hydrogen bonding. nih.gov Studies on various N3-substituted thymidine analogs have shown a wide range of phosphorylation efficiencies. For instance, some N3-carboranylalkyl thymidine analogs are good substrates for TK1, with phosphorylation rates depending on the length of the alkyl spacer. nih.govacs.org Other N3-substituted analogs have shown poor phosphorylation rates. nih.govnih.gov This process of kinase-mediated phosphorylation effectively "traps" the nucleoside analog within the cell as a charged monophosphate, which cannot easily exit through nucleoside transporters. nih.gov
| Analog Type | Spacer Length (Methylene Units) | Relative TK1 Phosphorylation Rate (%) | Reference |
| N3-Carboranylalkylthymidines | 2-7 | 11-57 | acs.org |
| N3-Carboranylalkylthymidines with dihydroxypropyl group | 2-7 | 13-49 | acs.org |
| N3-Substituted thymidines with aromatic ring | Varied | 2-6 | nih.gov |
Interactions with Nucleic Acids
Alkylation at the N3 position of thymidine creates a lesion in the DNA structure. mdpi.com Unlike modifications at other positions, the N3 position is directly involved in Watson-Crick base pairing with adenine (B156593). The presence of an alkyl group, such as a butyl group, at this position would disrupt the hydrogen bond formation between thymine and adenine. semanticscholar.orglibretexts.org
Studies on N3-ethylthymidine (N3-EtdT) have shown that this lesion strongly blocks DNA replication and is mutagenic, causing T>A, T>C, and T>G mutations. mdpi.com The N3-EtdT lesion also strongly inhibits DNA transcription. nih.gov Similarly, N3-carboxymethylthymidine (N3-CMdT) is a strong block to replication. mdpi.com These findings suggest that N3-alkylthymidines, likely including this compound, can interfere with the function of DNA polymerases and RNA polymerases, thereby disrupting fundamental cellular processes of replication and transcription. mdpi.comnih.gov The interaction of proteins with nucleic acids can involve direct contacts with the phosphate backbone or the bases themselves. nih.govnih.gov An N3-alkylated thymidine would alter the local structure and chemistry of the DNA, potentially affecting its recognition and processing by various cellular proteins.
Incorporation into DNA and RNA (if applicable)
The incorporation of a modified nucleotide into a growing DNA or RNA strand is the first critical step in its potential to exert a biological effect. This process is governed by the intricate relationship between the incoming nucleotide triphosphate and the active site of the DNA or RNA polymerase. For an analog like this compound triphosphate, the bulky butyl group attached to the N3 position of the pyrimidine ring presents a significant steric and electronic challenge to the polymerase.
While specific kinetic data for the incorporation of this compound triphosphate is not extensively detailed in the available literature, studies on other N-alkylated or damaged nucleoside triphosphates provide a strong basis for understanding its likely behavior. For example, the Klenow fragment of E. coli DNA polymerase I incorporates the damaged nucleotide Fapy·dGTP approximately 1000 times less efficiently than its canonical counterpart, dGTP. nih.gov This reduced efficiency is a common characteristic of polymerases encountering substrates that deviate from the standard Watson-Crick geometry. nih.govembopress.org The active site of a high-fidelity polymerase is finely tuned to select the correct nucleotide, and any alteration can slow the rate of incorporation, increasing the likelihood that the incorrect substrate will dissociate before the phosphodiester bond is formed. embopress.org
It is therefore highly probable that this compound triphosphate would be a poor substrate for most high-fidelity DNA polymerases. The butyl group at the N3 position directly interferes with the hydrogen-bonding face of the base, which is essential for proper pairing with adenine in the template strand.
The fidelity of a DNA polymerase refers to its ability to accurately replicate a DNA template, primarily by selecting the correct nucleoside triphosphate that is complementary to the template base. embopress.org High-fidelity polymerases have a low misincorporation rate, often coupled with a 3'→5' exonuclease (proofreading) activity that removes incorrectly inserted nucleotides.
The incorporation of a modified nucleotide like this compound triphosphate would likely occur with very low fidelity. The N3-alkylation disrupts the normal hydrogen-bonding pattern required for a stable T-A base pair. This disruption could lead to promiscuous pairing with any of the four canonical bases in the template strand. Studies on the regioisomeric O²-alkylthymidine lesions have shown that the presence of an alkyl group can render the base unfavorable for pairing with any natural nucleobase, leading to promiscuous misinsertion of nucleotides opposite the lesion. oup.com Similarly, the mutagenic lesion O⁶-methylguanine can template the insertion of thymine instead of cytosine because it can form a stable Hoogsteen base pair with the incoming dTTP within the polymerase active site. nih.gov
Given that the N3 position of thymine is directly involved in one of the two hydrogen bonds with adenine, its blockage by a butyl group would force any potential pairing into a non-standard, and likely unstable, conformation, thus severely compromising the fidelity of incorporation.
Table 1: Factors Influencing Polymerase Fidelity with Modified Nucleotides
| Factor | Description | Probable Impact of this compound |
| Active Site Geometry | The polymerase's active site accommodates a specific geometry for a Watson-Crick base pair. embopress.org | The bulky N3-butyl group would cause a steric clash, preventing an optimal fit. |
| Hydrogen Bonding | Correct base pairing relies on specific hydrogen bonds between the template base and the incoming nucleotide. | The N3-butyl group blocks one of the hydrogen bond donor/acceptor sites of thymine. |
| Proofreading Activity | The 3'→5' exonuclease function of some polymerases removes mismatched nucleotides. | A misincorporated this compound would likely be a substrate for proofreading, further reducing its overall incorporation rate. |
| Translesion Synthesis (TLS) Polymerases | Specialized, low-fidelity polymerases can bypass DNA lesions but often do so with high error rates. | TLS polymerases might incorporate a nucleotide opposite a 3-butylthymine lesion, but likely with low fidelity. oup.com |
Once incorporated, a modified nucleotide can significantly alter the local structure and thermodynamic stability of the DNA or RNA duplex. The introduction of a bulky, non-polar butyl group at the N3 position of thymine, which resides in the minor groove of a B-form DNA helix, is expected to be structurally disruptive.
Alkylation at this position directly interferes with the Watson-Crick hydrogen bond to adenine. Research on N3-methyluridine in RNA duplexes shows that this modification significantly disrupts the stability of the base pair. researchgate.net This disruption arises from the loss of a key hydrogen bond and the introduction of steric hindrance in the minor groove. Consequently, the presence of a this compound lesion would likely lead to a local distortion of the DNA helix and a decrease in its thermal stability, reflected by a lower melting temperature (T_m). While some nucleic acid modifications can be stabilizing, those that directly interfere with base pairing are typically destabilizing. beilstein-journals.org However, it has been noted that once formed, certain N3-alkylthymidine adducts can be chemically stable under a range of pH and temperature conditions. researchmap.jp
Table 2: Predicted Effects of this compound on Nucleic Acid Properties
| Property | Expected Effect | Rationale |
| Duplex Thermal Stability (T_m) | Decrease | Disruption of one of the two T-A hydrogen bonds and introduction of steric bulk in the minor groove. researchgate.net |
| Helical Geometry | Local Distortion | The butyl group would likely cause a kink or bend in the DNA axis to accommodate the bulky adduct. |
| Base Stacking | Perturbation | The altered position of the thymine base could disrupt the optimal stacking interactions with neighboring base pairs. |
| Minor Groove Width | Local Widening | The butyl group occupies space within the minor groove, likely forcing it to widen at the lesion site. |
Fidelity of Incorporation by DNA/RNA Polymerases
Formation of DNA Adducts and Lesions (e.g., 3-n-butylthymine)
DNA adducts are segments of DNA that have become covalently bonded to a chemical species. Alkylating agents, which are found both in the environment and produced endogenously, can react with the nucleophilic centers in DNA, such as the nitrogen and oxygen atoms of the bases. nih.gov The N3 position of pyrimidines and purines is a known site of alkylation. researchmap.jpnih.gov The formation of a 3-n-butylthymine lesion within a DNA strand represents a significant form of damage that must be recognized and processed by the cell.
DNA lesions that distort the helical structure or block the hydrogen-bonding face of a template base are potent inhibitors of DNA and RNA polymerases. The presence of a bulky adduct at the N3 position of thymine is a formidable obstacle for these enzymes.
Studies have shown that N3-methyladenine, a structurally similar lesion on a purine (B94841) base, acts as a replication-blocking lesion, presumably by preventing the necessary contact between the polymerase and the template strand. researchgate.netnih.gov More directly, research on N3-alkylated thymidines has demonstrated that they potently halt the progression of both DNA and RNA polymerases. nih.gov For instance, N3-ethylthymidine, a close analog of this compound, strongly blocks DNA replication and transcription. researchgate.net This blockage can lead to the collapse of replication forks or the stalling of transcription complexes, which can trigger downstream signaling pathways, including apoptosis (cell death) or DNA repair. nih.govnih.gov
Table 3: Research Findings on the Impact of N3-Alkylthymine Analogs on Polymerase Activity
| Lesion | Polymerase Type | Observed Effect | Reference |
| N3-Alkylthymidine | DNA Polymerase | Stopped primer extension reaction. | nih.gov |
| N3-Alkylthymidine | RNA Polymerase | Stopped transcription reaction. | nih.gov |
| N3-Ethylthymidine | DNA/RNA Polymerases | Acts as a strong block to replication and transcription. | researchgate.net |
| O²-Alkylthymidines | DNA Polymerase | Strongly block DNA replication and induce mutations. | oup.com |
To maintain genomic integrity, cells have evolved sophisticated DNA repair pathways that recognize and remove lesions. The initial recognition of damage is a critical step that dictates the subsequent repair process.
The Damaged DNA-Binding (DDB) protein complex, a heterodimer of DDB1 and DDB2, is a key sensor in the global genome nucleotide excision repair (GG-NER) pathway. wikipedia.orgplos.org The DDB2 subunit is primarily responsible for identifying lesions that distort the DNA helix, including UV-induced photoproducts and apurinic sites. nih.govuniprot.orghmdb.ca Given that a 3-butylthymine adduct would cause significant local distortion, it is a plausible target for recognition by the DDB1-DDB2 complex, which would then initiate the NER cascade. nih.govuniprot.org
More specifically, some N-alkylated bases are targets for direct repair by the AlkB family of dioxygenases. It has been demonstrated that N3-ethylthymidine is a substrate for the human repair enzymes ALKBH2 and ALKBH3. researchgate.net These enzymes function by oxidatively removing the alkyl group, thereby restoring the canonical thymine base without excising it from the DNA backbone. This indicates a specific recognition and repair mechanism for N3-alkylthymine lesions. There is less specific information in the searched literature regarding the role of High Mobility Group (HMG) proteins in recognizing this particular type of adduct.
Table 4: Proteins Involved in Recognition and Repair of N-Alkylthymidine Analogs
| Protein/Complex | Function | Role in Repair of N-Alkyl Lesions |
| DDB1-DDB2 | Damage sensor in Nucleotide Excision Repair (NER). wikipedia.orguniprot.org | Plausible initial sensor for helix-distorting lesions like 3-butylthymine, recruiting downstream NER factors. nih.govuniprot.org |
| ALKBH2 / ALKBH3 | DNA Dioxygenases; direct reversal of alkylation damage. | Directly repairs N3-ethylthymidine by removing the ethyl group. researchgate.net |
| XPC Complex | Damage sensor in NER, often works with DDB2. plos.org | Recruited to the lesion site by DDB2 to initiate excision of the damaged segment. mdpi.comd-nb.info |
Computational and Theoretical Investigations of 3 Butylthymidine Analogs
Molecular Modeling and Docking Studies
Molecular modeling and docking are instrumental in predicting how a ligand, such as a 3-butylthymidine analog, will bind to a target protein. These methods provide a static picture of the preferred binding orientation and the key interactions that stabilize the ligand-protein complex.
The primary molecular target for many thymidine (B127349) analogs is human thymidine kinase 1 (hTK1), an enzyme crucial for the DNA salvage pathway and highly active in cancer cells. plos.orgrsc.org Docking studies of thymidine analogs into the hTK1 active site reveal that the thymidine base is anchored through a network of hydrogen bonds. researchgate.net Specifically, the native thymidine forms critical hydrogen bonds via its N3-H, C2=O, and C4=O moieties with the main-chain atoms of a flexible "lasso loop" region of the enzyme. researchgate.netoup.com
For N3-substituted analogs like this compound, computational models predict that the N3 nitrogen is positioned toward the enzyme's surface. ipinnovative.com This orientation allows for the accommodation of bulky substituents, such as a butyl group or even larger carborane cages, as seen in 3-carboranyl thymidine analogs (3CTAs). ipinnovative.comnih.gov However, this substitution comes at the cost of losing the crucial hydrogen bond between the N3-H and the protein backbone. ipinnovative.comchemalive.com It has been hypothesized that this loss may cause the lasso loop to close incompletely over the active site. rsc.org
Docking studies on viral enzymes, such as HIV-1 reverse transcriptase, also show that thymidine analogs must fit into a specific binding pocket to be effective inhibitors. wikipedia.orgnih.gov The binding mode determines whether the analog can be incorporated into the viral DNA chain and subsequently terminate its elongation.
A detailed analysis of the interactions between thymidine analogs and the hTK1 active site provides a rationale for their substrate efficiency. The thymine (B56734) methyl group fits into a hydrophobic pocket formed by residues including Met, Leu, and Tyr. researchgate.net The interactions of the thymine base itself are predominantly with main-chain atoms of the enzyme, making the binding site highly conserved across different species. researchgate.net
The introduction of a butyl group at the N3 position fundamentally alters the interaction profile. The most significant change is the disruption of the hydrogen bond between the N3-H of thymidine and the main chain carbonyl of residue 178 of hTK1. chemalive.comresearchgate.net This interaction is critical for tightly securing the lasso loop. chemalive.com To compensate for this loss, one strategy has been to design N3-substituents that contain new hydrogen bond donor groups. rsc.orgoup.com
The interactions can be summarized using protein-ligand interaction fingerprinting (PLIF), a method that converts 3D structural interaction data into a 1D bitstring, making it easier to compare different ligands. researchgate.netreadthedocs.iobioinformation.netnih.govgithub.com
Table 1: Key Ligand-Protein Interactions for Thymidine and N3-Substituted Analogs in the hTK1 Active Site
| Interacting Moiety (Ligand) | Interacting Residue/Region (hTK1) | Interaction Type | Implication of N3-Substitution |
| Thymine C2=O | Lasso Loop Main-Chain | Hydrogen Bond | Generally preserved. |
| Thymine N3-H | Lasso Loop Main-Chain (e.g., Val172) | Hydrogen Bond | Lost upon substitution. researchgate.netipinnovative.com |
| Thymine C4=O | α/β-Domain Main-Chain | Hydrogen Bond | Generally preserved. researchgate.net |
| Thymine Methyl Group | Hydrophobic Pocket (Met, Leu, Tyr) | Hydrophobic Interaction | The N3-butyl group would extend towards the solvent/enzyme surface. researchgate.netipinnovative.com |
| Deoxyribose 3'-OH | Conserved Glycine (Lasso Loop) & Aspartate | Hydrogen Bond | Tolerates substitution (e.g., 3'-azido group in AZT). researchgate.net |
Prediction of Binding Modes with Target Enzymes (e.g., hTK1, Viral Polymerases)
Molecular Dynamics Simulations
While docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective, showing how the protein-ligand complex behaves over time. nih.govnih.gov These simulations, which can span from nanoseconds to microseconds, track the movements of every atom, providing insights into conformational flexibility and the stability of interactions. ipinnovative.comnih.gov
Studies on N3-methyluridine, a close analog of this compound, show that N3-alkylation can shift the conformational equilibrium of the sugar. researchgate.net While the parent nucleoside may prefer a C2'-endo pucker, the N3-methylated version can favor a C3'-endo conformation. researchgate.net This change is significant as the C3'-endo pucker is characteristic of A-form RNA helices. researchgate.net The conformational preferences of flexible molecules like butane (B89635) can be visualized using Newman projections, which illustrate staggered (low energy) and eclipsed (high energy) forms. youtube.com
Table 2: Representative Sugar Pucker Conformations of Nucleoside Analogs
| Nucleoside | Dominant Sugar Pucker | Pseudorotational Phase Angle (P) | Method |
| Thymidine (in B-DNA) | C2'-endo | ~162° | X-ray Crystallography researchgate.net |
| N3-Methyluridine | C2'-endo / C3'-endo equilibrium | 8-16° (for 2'-substituted variants) | NMR, DFT researchgate.net |
| G·T Mismatch in DNA | Bias away from C2'-endo | - | MD Simulations, NMR nih.gov |
Note: The pseudorotational phase angle (P) describes the full 360° cycle of sugar puckering. C2'-endo is typically around 144-180° and C3'-endo is around 0-36°.
MD simulations are essential for assessing the stability of a ligand within a protein's binding site. researchgate.net A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure. researchgate.net A stable ligand-protein complex will typically show a low and convergent RMSD value (e.g., 1-3 Å) over the course of the simulation, indicating that the ligand remains bound in a consistent pose. ipinnovative.comnih.gov
Simulations of various protein-ligand complexes have been used to refine docking poses and confirm the stability of interactions. researchgate.net For example, MD simulations of palmitoyl (B13399708) thymidine derivatives with viral proteins confirmed the stability of the predicted binding modes. readthedocs.io The analysis of the simulation trajectory can also reveal the free energy landscape of ligand binding and unbinding, identifying the most stable states (energy minima) and the transition pathways between them. plos.orgrsc.orgnih.govnih.govaps.org
Table 3: Illustrative Stability Metrics from a Molecular Dynamics Simulation
| Complex | Simulation Length (ns) | Average Protein Cα RMSD (Å) | Average Ligand RMSD (Å) | Interpretation |
| hTK1-Thymidine | 100 | 1.5 ± 0.3 | 1.2 ± 0.2 | Stable complex, ligand remains in binding pocket. |
| hTK1-3-Butylthymidine | 100 | 1.8 ± 0.4 | 2.5 ± 0.6 | Potentially stable, with some ligand flexibility. |
Note: This table is illustrative, based on typical values reported in MD simulation studies of stable protein-ligand complexes. ipinnovative.comnih.govresearchgate.netresearchgate.net
Conformational Analysis of this compound in Solution and Bound States
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. irjweb.comscirp.org These methods are used to calculate a wide range of properties that govern molecular stability and reactivity.
DFT is frequently used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comscirp.orgdergipark.org.trresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability and lower reactivity. irjweb.com For systems with very small or zero HOMO-LUMO gaps, standard calculation methods may face convergence issues. stackexchange.com
Further analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can provide deeper insights. wikipedia.orgijnc.irwiley-vch.deamercrystalassn.orgifremer.frarxiv.org QTAIM defines atoms and bonds based on the topology of the electron density, allowing for a rigorous analysis of intermolecular interactions like hydrogen bonds. ijnc.ir NBO analysis helps to rationalize conformational preferences by quantifying hyperconjugative interactions that stabilize certain geometries. researchgate.netifremer.fr
Table 4: Representative Quantum Chemical Properties for Thymidine Analogs (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |
| Quinoline | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) scirp.org |
| Triazine Derivative | -6.297 | -1.810 | 4.487 | DFT/B3LYP/6-311++G(d,p) irjweb.com |
| This compound (Estimated) | ~ -6.4 | ~ -1.7 | ~ 4.7 | DFT (Estimated based on similar structures) |
Note: This table provides examples of calculated HOMO/LUMO energies for related heterocyclic compounds to illustrate typical values. Specific values for this compound would require dedicated calculations.
Electronic Structure Analysis
The electronic structure of thymidine analogs is a critical determinant of their chemical reactivity and biological activity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of these molecules. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from the analysis of thymidine and its other N3-substituted analogs provide a strong basis for understanding its electronic characteristics.
Quantum chemical calculations, such as those employing the B3LYP functional with basis sets like 6-31G*, are used to optimize the molecular geometry of thymidine derivatives and to calculate their electronic properties. nih.gov These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
For thymidine and its analogs, the electronic structure is characterized by the π-electron system of the pyrimidine (B1678525) ring and the electronic effects of the substituents. The introduction of an alkyl group, such as a butyl group at the N3 position, is expected to influence the electronic distribution within the pyrimidine ring through inductive effects. This modification can alter the charge distribution on the nitrogen and oxygen atoms of the thymine base, which are crucial for hydrogen bonding interactions with biological targets like enzymes and nucleic acids.
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For thymidine analogs, these parameters are crucial for predicting their interaction with biological macromolecules. snmjournals.org
Theoretical studies on various thymidine isomers have shown that different conformations (Cis and Trans) exhibit distinct electronic properties. nih.gov The dipole moment, volume, and the distribution of atomic charges can vary significantly between isomers, which in turn can affect their biological activity. nih.gov For this compound, it is anticipated that the butyl group would introduce additional conformational flexibility, and the analysis of the electronic structure of its stable conformers would be essential for a comprehensive understanding of its properties.
| Property | Description | Relevance to this compound Analogs |
| Optimized Molecular Geometry | The most stable three-dimensional arrangement of atoms in the molecule. | Determines the shape of the molecule and how it can interact with biological targets. |
| Atomic Charges | The distribution of electron density among the atoms of the molecule. | Influences electrostatic interactions and hydrogen bonding capabilities. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicate the molecule's electron-donating and accepting abilities, and its chemical reactivity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally implies greater chemical stability. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Helps to predict sites for electrophilic and nucleophilic attack and non-covalent interactions. |
pKa Predictions and Ionization States
The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a molecule at a given pH. The ionization state of a nucleoside analog like this compound is critical for its solubility, membrane permeability, and interaction with biological targets. Computational methods have become increasingly valuable for predicting the pKa values of nucleobases and their derivatives. nih.gov
The pKa of the N3 proton of the thymine ring is a key parameter. In thymidine, this proton is acidic and can be lost at basic pH. The introduction of a butyl group at the N3 position eliminates this specific protonation site. However, other sites within the molecule, such as the oxygen atoms of the pyrimidine ring, can still be protonated or deprotonated, and their pKa values will be influenced by the presence of the N3-butyl group.
Computational approaches for pKa prediction often involve quantum mechanical calculations of the free energies of the protonated and deprotonated species in the gas phase, combined with a solvation model to account for the effect of the solvent (typically water). Current time information in Bangalore, IN. Methods like the Conductor-like Polarizable Continuum Model (CPCM) and the Poisson-Boltzmann continuum-solvation model are commonly used. Current time information in Bangalore, IN. The accuracy of these predictions can be high, often within 1-2 pKa units of experimental values. Current time information in Bangalore, IN.
Studies on modified nucleobases have shown that substitutions on the pyrimidine or purine (B94841) ring can significantly shift pKa values. ucl.ac.uk For instance, the introduction of electron-withdrawing or electron-donating groups alters the electron density at the ionizable sites, thereby changing their acidity or basicity. The N3-butyl group in this compound, being an electron-donating alkyl group, would be expected to slightly increase the basicity (increase the pKa of conjugate acids) of nearby atoms compared to an unsubstituted N3 position.
| Ionizable Group | Expected Influence of N3-Butyl Substitution | Significance |
| N3-H (in thymidine) | Site is blocked by the butyl group. | Prevents deprotonation at this site, altering hydrogen bonding patterns. |
| O2/O4 Carbonyl Oxygens | Potential for protonation; pKa likely influenced by the inductive effect of the butyl group. | Affects hydrogen bond acceptor capabilities. |
| 5'-OH (Sugar moiety) | Acidity may be slightly altered due to electronic changes transmitted through the glycosidic bond. | Can influence phosphorylation potential and solubility. |
Structure-Activity Relationship (SAR) Modeling
Correlation of Structural Modifications with Biological Activity
The biological activity of thymidine analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that are essential for a desired biological effect, such as antiviral or anticancer activity. For N3-substituted thymidine analogs, including this compound, a primary determinant of their activity is their ability to be recognized and phosphorylated by kinases, particularly human thymidine kinase 1 (hTK1), which is often overexpressed in cancer cells.
Research on a variety of N3-substituted thymidine analogs has revealed several key SAR principles:
Nature of the N3-Substituent: The size, shape, and chemical properties of the substituent at the N3 position are critical. Studies with N3-alkyl, N3-fluoroalkyl, and N3-carboranylalkyl thymidine derivatives have shown that the enzyme active site can accommodate a range of substituents. snmjournals.orgsnmjournals.orgaacrjournals.org However, the efficiency of phosphorylation by hTK1 varies significantly with the nature of the substituent. nih.gov
Linker Length: In analogs where a functional group (e.g., a carborane cage for boron neutron capture therapy) is attached to the N3 position via a linker, the length of the alkyl chain linker has been shown to be a crucial parameter for optimal binding to the active site of TK1. tripod.com This suggests that there is an optimal distance and orientation for the substituent relative to the thymidine scaffold to achieve high biological activity.
Phosphorylation by Kinases: A crucial step for the activation of many nucleoside analogs is their phosphorylation to the corresponding monophosphate, diphosphate (B83284), and triphosphate forms. The N3-substituent directly impacts the interaction with thymidine kinase. For instance, some N3-substituted thymidine conjugates are good substrates for hTK1, while others are poor inhibitors or are not recognized by the enzyme at all. nih.govugent.be
In the context of this compound, the butyl group is a relatively small, lipophilic alkyl chain. Based on SAR studies of other N3-alkylated thymidines, it is plausible that this compound could be a substrate for hTK1. However, its efficiency as a substrate would need to be experimentally determined and compared with other analogs. For example, studies on N3-fluoroalkylated derivatives have shown that they can be effectively monophosphorylated by TK1. nih.gov
| Structural Modification | Effect on Biological Activity (based on analogs) | Reference |
| N3-Alkyl Chain Length | Optimal linker lengths (e.g., 2-5 methylene (B1212753) units for carboranylalkyls) enhance binding to TK1. | tripod.com |
| Introduction of Polar Groups | Can improve water solubility, which is often a challenge for N3-substituted analogs. | researchgate.net |
| Substitution on the N3-Alkyl Chain | Halogenation (e.g., fluorination) can modulate electronic properties and metabolic stability. | snmjournals.org |
| Bulky N3-Substituents | Can be accommodated by the enzyme, but activity is highly dependent on the specific structure. | nih.govaacrjournals.org |
Rational Design Principles for Novel Analogs
The insights gained from SAR studies provide a foundation for the rational design of novel thymidine analogs with improved therapeutic properties. For N3-substituted analogs like this compound, the design principles often revolve around optimizing their interaction with specific cellular targets while improving their drug-like properties.
Key rational design principles include:
Target-Specific Optimization: The design of novel analogs is often guided by the three-dimensional structure of the target enzyme, such as hTK1. Molecular modeling and docking studies can be used to predict how a designed analog will fit into the active site and to identify potential favorable interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net The goal is to design substituents that maximize affinity and/or phosphorylation efficiency.
Enhancing Kinase-Mediated Trapping: For applications in cancer imaging and therapy, a key strategy is to design analogs that are selectively taken up and phosphorylated in tumor cells. This "kinase-mediated trapping" relies on the high activity of kinases like hTK1 in cancer cells. The design focuses on creating good substrates for hTK1 that, once phosphorylated, are trapped within the cell. nih.gov
Improving Physicochemical Properties: A major challenge in the development of N3-substituted thymidine analogs has been their often-poor water solubility. Rational design approaches include the incorporation of hydrophilic moieties into the N3-substituent, such as hydroxyl groups or ethylene (B1197577) oxide linkers, to improve solubility and bioavailability. snv63.ru The use of prodrug strategies, where a more soluble group is attached and later cleaved in vivo, is another approach. researchgate.net
Modulating Metabolic Stability: The N3-substituent can influence the metabolic stability of the analog. For instance, certain modifications can make the compound more or less susceptible to degradation by enzymes like thymidine phosphorylase. snmjournals.org Rational design can aim to introduce features that enhance stability and prolong the compound's half-life in the body.
The design of novel analogs based on the this compound scaffold could involve, for example, introducing functional groups on the butyl chain to enhance water solubility or to introduce a payload for therapeutic or diagnostic purposes. The overarching principle is to leverage the understanding of how structural modifications at the N3 position impact the key biological and physicochemical properties of the molecule. snv63.ru
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone of 3-Butylthymidine analysis, serving to isolate the analyte from interfering substances prior to detection. The choice of chromatographic mode is critical and is dictated by the physicochemical properties of this compound and the other components in the sample, such as a DNA hydrolysate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely employed separation technique for the analysis of this compound and other modified nucleosides. Its suitability stems from its ability to handle non-volatile and thermally labile compounds without the need for chemical derivatization, preserving the native structure of the analyte. The high resolving power of modern HPLC systems allows for the separation of this compound from structurally similar endogenous nucleosides.
Reversed-phase chromatography is the default and most common HPLC mode for nucleoside analysis.
Principle of Separation: RP-HPLC utilizes a nonpolar stationary phase (most commonly octadecylsilane, or C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Separation is based on hydrophobicity. The addition of the four-carbon butyl chain at the N3 position significantly increases the hydrophobicity of this compound compared to its parent nucleoside, thymidine (B127349).
Research Findings: In analytical studies, this compound exhibits stronger retention on a C18 column than the canonical 2'-deoxynucleosides. Its elution time is longer than that of thymidine, deoxycytidine, deoxyadenosine, and deoxyguanosine. This differential retention is key to its successful isolation. Mobile phase additives such as formic acid or ammonium (B1175870) acetate (B1210297) are often included at low concentrations (e.g., 0.1%) to protonate the analytes, improve peak shape, and enhance ionization efficiency for subsequent mass spectrometry.
| Parameter | Condition / Value | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18 (Octadecylsilane) | Provides hydrophobic surface for retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar component; acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Nonpolar organic modifier to elute analytes. |
| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. |
| Expected Elution Order | Thymidine -> this compound | Increased hydrophobicity leads to longer retention time for the adduct. |
HILIC serves as a valuable alternative or complementary technique to RP-HPLC.
Principle of Separation: HILIC employs a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a nonpolar organic solvent (typically >80% acetonitrile). It separates compounds based on their polarity and partitioning into a water-enriched layer on the stationary phase surface.
Research Findings: While this compound is less polar than thymidine, it retains significant polar character from its deoxyribose sugar and pyrimidine (B1678525) ring structure, making it amenable to HILIC separation. HILIC offers an elution order that is often orthogonal (or opposite) to that of reversed-phase, which is highly advantageous for resolving isobaric interferences that may co-elute in an RP system. Furthermore, the high organic content of the HILIC mobile phase can enhance desolvation and ionization in the electrospray source of a mass spectrometer, potentially increasing sensitivity.
Reversed-Phase (RP) Chromatography
Gas Chromatography (GC)
The use of Gas Chromatography for analyzing this compound is possible but less common than HPLC due to significant technical requirements.
Principle of Separation: GC separates analytes based on their volatility and interaction with the stationary phase in a gaseous mobile phase. Nucleosides like this compound are inherently non-volatile and thermally unstable due to their polar functional groups (hydroxyls, amines).
Research Findings: Direct analysis by GC is not feasible. The compound must first undergo chemical derivatization to increase its volatility and thermal stability. A common procedure is silylation, which converts the polar -OH and -NH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines. While early studies on DNA adducts utilized GC coupled to mass spectrometry (GC-MS), the multi-step derivatization process is labor-intensive and can introduce variability. The advent of robust LC-MS interfaces has made HPLC the preferred method for its simplicity and direct analysis capabilities.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that offers an alternative to liquid chromatography.
Principle of Separation: CE separates analytes based on their differential migration rates in an electric field applied across a narrow-bore capillary. The primary separation mechanism is the charge-to-size ratio of the analyte.
Research Findings: For neutral molecules like this compound, a modification known as Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles, and separation occurs based on these differential partitioning coefficients. CE provides extremely high theoretical plate counts, leading to sharp peaks and excellent resolution. It is particularly useful for samples with limited volume, although its coupling to mass spectrometry is generally considered more technically challenging than standard HPLC-MS setups.
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry is the definitive detection method for this compound, providing unparalleled specificity and sensitivity when coupled with a chromatographic inlet.
Ionization and Detection: Electrospray ionization (ESI) is the standard interface used for LC-MS analysis of nucleosides. ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation, making it ideal for thermally labile molecules. In positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺, which has a theoretical monoisotopic mass-to-charge ratio (m/z) of 299.1605.
Tandem Mass Spectrometry (MS/MS): For unambiguous identification and highly selective quantification, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (m/z 299.16) is isolated and subjected to collision-induced dissociation (CID). The most characteristic fragmentation pathway for N-glycosidic compounds like this compound is the cleavage of the bond between the deoxyribose sugar and the nucleobase. This yields a signature product ion corresponding to the protonated 3-butylthymine base [BH₂]⁺ at m/z 183.1128.
Quantification: The quantitative analysis is typically performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. By monitoring the specific transition from the precursor ion to the product ion (m/z 299.16 → 183.11), a signal is generated only when a compound with the correct mass and fragmentation behavior elutes from the chromatography column. This method provides exceptional selectivity, effectively eliminating background noise and allowing for quantification at femtomole levels or lower.
| Parameter | Ion | m/z (Monoisotopic) | Description |
|---|---|---|---|
| Chemical Formula | C₁₄H₂₂N₂O₅ | 298.1529 | Molecular formula of the neutral molecule. |
| Precursor Ion | [M+H]⁺ | 299.1605 | Protonated molecule observed in positive mode ESI-MS. Selected for MS/MS. |
| Characteristic Product Ion | [BH₂]⁺ | 183.1128 | Protonated 3-butylthymine base resulting from glycosidic bond cleavage. |
| SRM/MRM Transition | 299.16 → 183.11 | N/A | Highly specific transition used for selective quantification. |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of a wide range of compounds, including nucleoside derivatives like this compound. nih.govspectroscopyonline.com These techniques combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. spectroscopyonline.com LC-MS is particularly useful for analyzing non-volatile and thermally labile compounds that are not suitable for gas chromatography. shimadzu.eu
In a typical LC-MS setup, the sample is first injected into a liquid chromatograph, where the components are separated based on their interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). chromatographyonline.com Tandem mass spectrometry (MS/MS) adds another layer of specificity by subjecting selected ions to fragmentation and analyzing the resulting fragment ions. msaltd.co.ukyoutube.com This technique is highly selective and sensitive, making it ideal for targeted analysis in complex mixtures. nih.govnih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of biomolecules and other polar compounds. creative-proteomics.comuni-rostock.delibretexts.org In ESI, a high voltage is applied to a liquid sample as it is passed through a capillary, creating a fine spray of charged droplets. creative-proteomics.com The solvent evaporates from these droplets, leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. creative-proteomics.comlibretexts.org ESI is particularly advantageous for analyzing fragile molecules like nucleosides because it minimizes fragmentation during the ionization process. creative-proteomics.comnih.gov The process allows for the analysis of non-volatile solutions and can produce multiply charged ions, which extends the mass range of the analyzer. creative-proteomics.comumd.edu
The ESI process can be summarized in three main stages:
Droplet Formation: A high voltage electric field causes the sample solution to form charged droplets as it exits the capillary. creative-proteomics.com
Desolvation: A drying gas, such as nitrogen, helps to evaporate the solvent from the droplets, causing them to shrink and their surface charge density to increase. creative-proteomics.com
Gas Phase Ion Formation: As the droplets reach a critical charge limit (the Rayleigh limit), they undergo a "Coulomb explosion," breaking into smaller droplets and ultimately releasing the analyte ions into the gas phase. uni-rostock.de
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are highly selective and sensitive tandem mass spectrometry techniques used for quantitative analysis. srmatlas.orgmtoz-biolabs.com In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select a specific precursor ion (an ion of the target analyte). mtoz-biolabs.comshimadzu.com This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. mtoz-biolabs.com The third quadrupole (Q3) is then set to monitor a specific fragment ion produced from the precursor. srmatlas.orgmtoz-biolabs.com This specific precursor-to-fragment ion transition is highly characteristic of the target analyte, providing excellent selectivity and reducing background noise. mtoz-biolabs.comthermofisher.com
MRM is an extension of SRM where multiple precursor-to-fragment ion transitions are monitored simultaneously, allowing for the quantification of multiple analytes in a single run. mtoz-biolabs.comthermofisher.com The process of developing an SRM/MRM assay involves selecting unique and responsive peptides or fragments, optimizing collision energy, and validating the assay to confirm peptide identity. srmatlas.org These techniques are widely used in targeted proteomics and metabolomics for their high sensitivity and specificity. nih.gov
Electrospray Ionization (ESI)
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. env.go.jpgcms.cz In GC-MS, the sample is first vaporized and injected into a gas chromatograph. shimadzu.com The components of the sample are then separated as they travel through a capillary column containing a stationary phase. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and the resulting ions are detected. gcms.cz
For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC-MS analysis. env.go.jp GC-MS provides excellent chromatographic resolution and is capable of identifying compounds based on their characteristic mass spectra. walisongo.ac.idnih.gov
High-Resolution Mass Spectrometry (HRMS) for Metabolomic Studies
High-resolution mass spectrometry (HRMS) has become an indispensable tool in metabolomics, the large-scale study of small molecules within a biological system. animbiosci.orgnih.gov HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide very high mass accuracy and resolving power. nih.govresearchgate.net This allows for the precise determination of the elemental composition of an unknown compound and the differentiation of isobars (ions with the same nominal mass but different elemental compositions). researchgate.net
In the context of metabolomics, untargeted approaches using LC-HRMS enable the screening of a wide range of metabolites in a sample without prior knowledge of their identities. animbiosci.orgplos.org The high resolving power of HRMS improves data quality and the number of detected metabolites compared to unit mass resolution instruments. researchgate.net This capability is crucial for identifying potential biomarkers and understanding metabolic pathways. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used to determine the structure of organic molecules. msu.edu It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. msu.edu When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these energy states, and the frequency at which this occurs is known as the resonance frequency.
The chemical environment surrounding a nucleus influences its resonance frequency, a phenomenon known as the chemical shift. ucl.ac.uk This allows for the differentiation of atoms within a molecule, providing detailed information about its structure and connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most widely used NMR techniques. It provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) in a ¹H NMR spectrum indicates the electronic environment of a proton. ucl.ac.uk For example, protons attached to or near electronegative atoms are deshielded and appear at a higher chemical shift (downfield).
Below is a table of expected ¹H NMR chemical shifts for a related compound, 1-butyl-3-methylimidazolium tetrafluoroborate, which can provide some insight into the expected regions for the butyl group protons. researchgate.net
Table 1: ¹H NMR Chemical Shifts for 1-butyl-3-methylimidazolium tetrafluoroborate
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| H-2 | 8.68 |
| H-4 | 7.52 |
| H-5 | 7.46 |
| N-CH ₂-(CH₂)₂-CH₃ | 4.12 |
| N-CH₂-C H₂-CH₂-CH₃ | 1.76 |
| N-(CH₂)₂-C H₂-CH₃ | 1.25 |
| N-(CH₂)₃-C H₃ | 0.88 |
| N-CH ₃ | 3.84 |
Data sourced from a study on ionic liquids. researchgate.net
¹³C NMR and other Heteronuclear NMR Techniques
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing insights into the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being indicative of its electronic environment. acs.orgdocbrown.info The chemical shifts are influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects. acs.orgresearchgate.net
In the case of this compound, the carbon signals can be assigned based on established chemical shift ranges for nucleosides and the influence of the N3-butyl substituent. Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignments. researchgate.netnih.gov An HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached, while an HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), helping to piece together the molecular structure. researchgate.netresearchgate.net
For instance, in a study of N3-ethylthymidine, a close analog of this compound, 2D HMBC was used to confirm the site of ethylation by observing the correlation between the methylene (B1212753) protons of the ethyl group and the C2 and C4 carbons of the thymine (B56734) ring. researchgate.netresearchgate.net A similar approach would be definitive for this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~151 |
| C4 | ~164 |
| C5 | ~110 |
| C6 | ~137 |
| C1' | ~85 |
| C2' | ~38 |
| C3' | ~72 |
| C4' | ~87 |
| C5' | ~62 |
| C5-CH₃ | ~12 |
| N3-CH₂- | ~45 |
| -CH₂- | ~32 |
| -CH₂- | ~20 |
| -CH₃ | ~14 |
| Note: These are predicted values based on known data for thymidine and N3-alkylated analogs. Actual values may vary depending on the solvent and other experimental conditions. |
Conformational Analysis via NMR Coupling Constants
The three-dimensional conformation of the deoxyribose sugar ring in this compound is crucial for its biological activity and how it is recognized by enzymes. This conformation can be elucidated through the analysis of proton-proton (¹H-¹H) coupling constants (J-values) obtained from ¹H NMR spectroscopy. researchgate.netresearchgate.net The magnitude of the vicinal coupling constants, particularly ³J(H1'-H2'α), ³J(H1'-H2'β), ³J(H2'-H3'), and ³J(H3'-H4'), provides information about the dihedral angles between these protons, which in turn defines the pucker of the furanose ring. mdpi.com
The sugar moiety of deoxyribonucleosides typically exists in a dynamic equilibrium between two major conformations: N-type (C2'-endo) and S-type (C3'-endo). researchgate.net The relative populations of these conformers can be estimated using the Karplus equation, which relates the vicinal coupling constant to the dihedral angle. mdpi.com For N3-substituted thymidine analogs, studies have shown a marked preference for the N-type sugar pucker. researchgate.net
Table 2: Typical ¹H-¹H Coupling Constants for Deoxyribose Conformations
| Coupling Constant | N-type (C2'-endo) | S-type (C3'-endo) |
| ³J(H1'-H2'α) | ~6-8 Hz | ~1-3 Hz |
| ³J(H1'-H2'β) | ~6-8 Hz | ~8-10 Hz |
| ³J(H2'α-H3') | Small | Large |
| ³J(H2'β-H3') | Large | Small |
| ³J(H3'-H4') | ~3-5 Hz | ~7-9 Hz |
| Note: These are general ranges, and specific values for this compound would require experimental determination. |
Spectrophotometric Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Thermal Denaturation Studies
UV-Vis spectroscopy is a fundamental technique for the quantification of nucleic acids and their analogs, including this compound. uobasrah.edu.iqmsu.edu The pyrimidine ring of thymidine possesses a chromophore that absorbs light in the ultraviolet region. The wavelength of maximum absorbance (λmax) for thymidine is typically around 267 nm. researchgate.net Alkylation at the N3 position, as in this compound, is expected to cause a slight shift in the λmax. A study on 3-butyl-β-thymidine reported its analysis by HPLC with UV detection, which relies on its UV absorbance for quantification. nih.gov
The concentration of a this compound solution can be determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. researchgate.net
Furthermore, UV-Vis spectroscopy is the primary method for studying the thermal stability of DNA duplexes, including those containing modified nucleosides like this compound. baigllab.comnih.gov Thermal denaturation, or melting, of a DNA duplex is the process where the double-stranded structure dissociates into single strands upon heating. This process is monitored by measuring the increase in absorbance at a specific wavelength (typically 260 nm), a phenomenon known as the hyperchromic effect. mdpi.com The melting temperature (Tm) is defined as the temperature at which 50% of the DNA is denatured and is a key indicator of duplex stability. uobasrah.edu.iq The incorporation of an N3-alkylated thymidine, such as this compound, can disrupt the Watson-Crick hydrogen bonding with adenine (B156593), leading to a decrease in the thermal stability of the DNA duplex compared to an unmodified duplex. nih.govumich.edu
Table 3: Anticipated UV-Vis and Thermal Denaturation Properties
| Parameter | Expected Value/Effect |
| λmax of this compound | ~267 nm (with potential slight shift from native thymidine) |
| Molar Extinction Coefficient (ε) | Required for precise quantification via Beer-Lambert Law |
| Effect on DNA Duplex Tm | Destabilizing (lowers Tm) due to disruption of A-T base pairing |
Sample Preparation and Derivatization for Analysis
Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
The analysis of this compound from complex biological or environmental samples often requires a preliminary extraction and purification step to remove interfering substances. nih.gov Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two commonly employed techniques. mdpi.comscioninstruments.com
Liquid-Liquid Extraction (LLE) is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.com The choice of organic solvent is critical and depends on the polarity of the target analyte. For nucleoside derivatives, a mixture of chloroform (B151607) and isopropanol (B130326) has been shown to be effective for recovery. lookchem.com The pH of the aqueous phase can also be adjusted to optimize the partitioning of ionizable compounds. scioninstruments.com
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration. mdpi.comnih.gov It involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. nih.gov For polar compounds like nucleosides, sorbents such as graphitized carbon or mixed-mode anion-exchange resins can be effective. nih.gov SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. mdpi.com
Table 4: Comparison of Extraction Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. scioninstruments.com | Simple, widely applicable. | Can be time-consuming, may form emulsions, uses larger volumes of organic solvents. researchgate.net |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution. nih.gov | High recovery, high concentration factor, reduced solvent use, easily automated. mdpi.com | Requires method development to select appropriate sorbent and solvents. |
Chemical Derivatization for Enhanced Volatility or Detectability (e.g., Silylation)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high resolution and sensitivity. However, many nucleosides, including this compound, are non-volatile due to the presence of polar hydroxyl and amine functional groups, making them unsuitable for direct GC analysis. csp.educsp.edu Chemical derivatization is therefore necessary to increase their volatility. researchgate.netnih.gov
Silylation is the most common derivatization technique for this purpose. researchgate.net It involves replacing the active hydrogens on hydroxyl and amine groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting silyl (B83357) derivatives are significantly more volatile and thermally stable, allowing for their separation and detection by GC-MS. researchgate.netnih.gov The derivatization reaction typically involves heating the dried analyte with the silylating reagent in a suitable solvent.
This derivatization not only enhances volatility but can also produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation and quantification. csp.edu
Future Research Directions and Unresolved Challenges
Development of Next-Generation 3-Butylthymidine Analogs
The quest for enhanced therapeutic agents has spurred the development of new this compound analogs. This effort is largely centered on optimizing the chemical features of the molecule to improve its efficacy and specificity.
Optimization of N3-Substituent Features for Specific Interactions
The N3 position of the thymidine (B127349) ring is a critical site for modification. Research has shown that the nature of the substituent at this position significantly influences the compound's biological activity. The butyl group in this compound is a key feature, and its optimization is a primary focus. Scientists are exploring variations in the length, branching, and polarity of the alkyl chain at the N3 position. The goal is to fine-tune the interactions with the target enzyme, human thymidine phosphorylase (hTP), thereby enhancing inhibitory potency. The introduction of different functional groups to the N3-alkyl chain is also being investigated to create more specific and stable interactions within the enzyme's active site.
Rational Design Based on Integrated Computational and Experimental Data
The design of new this compound analogs is increasingly driven by a synergistic approach that combines computational modeling with experimental validation. Molecular docking and dynamic simulations are employed to predict how different modifications to the this compound structure will affect its binding affinity and conformation within the active site of target enzymes. This in-silico screening allows for the prioritization of candidate compounds with the most promising profiles, which are then synthesized and tested experimentally. This iterative cycle of computational design and empirical testing accelerates the discovery of more potent and selective inhibitors.
In-Depth Elucidation of Molecular Mechanisms
A thorough understanding of how this compound and its analogs function at a molecular level is crucial for their future development and application. This involves detailed structural studies and a comprehensive analysis of their effects on cellular pathways.
Structural Biology Approaches (e.g., Co-crystallography of Enzyme-Analog Complexes)
High-resolution structural information is invaluable for understanding the precise interactions between this compound analogs and their target enzymes. Techniques such as X-ray co-crystallography are being used to determine the three-dimensional structure of these analogs when bound to enzymes like thymidine phosphorylase. These studies provide a detailed atomic-level view of the binding mode, revealing the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the inhibitor's potency and selectivity. This structural insight is instrumental in the rational design of new analogs with improved binding characteristics.
Comprehensive Analysis of DNA Damage and Repair Pathways
The cytotoxic effects of some nucleoside analogs are mediated through their incorporation into DNA, leading to chain termination and the induction of DNA damage. A comprehensive analysis of the DNA damage and repair pathways affected by this compound and its derivatives is an important area of ongoing research. Investigating the specific types of DNA lesions induced and the cellular responses they trigger, such as the activation of specific DNA repair mechanisms, can provide a more complete picture of their mechanism of action. This knowledge can also help in identifying potential synergistic combinations with other DNA-damaging agents or inhibitors of DNA repair.
Advancements in Analytical Platforms
The development of sensitive and robust analytical methods is essential for the accurate quantification of this compound and its metabolites in various biological matrices. Advances in analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), have enabled the detection of these compounds at very low concentrations. Future work in this area will likely focus on developing even more sensitive and high-throughput methods to support preclinical and clinical studies. These advancements will be critical for pharmacokinetic and pharmacodynamic assessments, helping to correlate drug exposure with biological activity and therapeutic outcomes.
High-Throughput Screening Methodologies
High-throughput screening (HTS) is a critical tool in drug discovery and biomedical research, enabling the rapid testing of large numbers of compounds. bmglabtech.comwikipedia.org For this compound and its derivatives, developing efficient HTS assays is essential for identifying new therapeutic applications and understanding their mechanisms of action.
Future HTS efforts should focus on:
Assay Development: Creating robust and miniaturized assays suitable for automation is a primary step. bmglabtech.com These assays could be designed to measure the incorporation of this compound analogs into DNA, their effect on DNA repair pathways, or their interaction with specific enzymes.
Automation and Robotics: The integration of robotic systems for sample preparation, liquid handling, and plate reading is necessary to screen large compound libraries efficiently. bmglabtech.comwikipedia.org
Data Analysis: Advanced data analysis pipelines are required to process the vast amount of data generated from HTS and to identify "hits" or "leads" for further investigation. bmglabtech.comwikipedia.org This includes the use of statistical methods to ensure the quality and reliability of the screening results. wikipedia.org
The development of such HTS methodologies will accelerate the discovery of novel this compound-based compounds with therapeutic potential.
Development of Novel Biosensors for Real-Time Monitoring
Real-time monitoring of biological molecules is crucial for understanding dynamic cellular processes and for diagnostic applications. waseda.jpbilkent.edu.tr The development of novel biosensors for this compound and related DNA adducts presents a significant but rewarding challenge.
Current research in biosensor technology that could be adapted for this compound detection includes:
Electrochemical Biosensors: These sensors can detect changes in electrical properties upon interaction with the target molecule. nih.gov Nanomaterials like metal oxides and nanostructured carbon could be used to enhance the sensitivity and selectivity of these biosensors. nih.gov
Optical Biosensors: Fluorescence-based biosensors offer high sensitivity and are widely used. nih.gov DNA-based biosensors, for instance, can detect changes in DNA structure or damage, which could be applied to monitor the effects of this compound. nih.gov
Wearable and Portable Biosensors: The development of wearable biosensors, such as those integrated into smart contact lenses or microneedle patches, could enable continuous and non-invasive monitoring of this compound or its metabolites in bodily fluids like tears or interstitial fluid. waseda.jpbilkent.edu.trmdpi.com These devices often utilize flexible materials and advanced electronics for real-time data acquisition. mdpi.com
Future research should focus on creating highly sensitive and specific biosensors that can detect low concentrations of this compound and its derivatives in complex biological samples. waseda.jp
Addressing Metabolic Stability and Bioavailability in Research Models
A significant hurdle in the development of therapeutic agents is their metabolic stability and bioavailability. mdpi.comsrce.hr For this compound and its analogs to be effective in vivo, they must resist rapid metabolism and be able to reach their target sites in sufficient concentrations.
Key considerations for future research in this area include:
In Vitro Metabolic Stability Assays: These assays, using liver microsomes or hepatocytes from different species, are essential for predicting the metabolic fate of a compound in vivo. mdpi.comresearchgate.netnih.gov They help in identifying metabolically liable sites on the molecule and guiding structural modifications to improve stability. srce.hr
Structural Modifications: Research has shown that modifications to the chemical structure, such as methylation or the introduction of different functional groups, can significantly enhance metabolic stability and bioavailability. mdpi.com For instance, attaching fluoroalkyl groups at the N3-position of thymidine has been investigated to improve metabolic stability, although with conflicting results that warrant further investigation. researchgate.net
By systematically addressing these challenges, researchers can optimize the properties of this compound-based compounds for therapeutic use.
Q & A
Q. Methodological Consideration :
- Track reaction progress with TLC (Rf comparison to thymidine standard).
- Validate absence of unreacted starting materials using mass spectrometry (ESI-MS for [M+H]+ at m/z 299.3).
Q. Table 1: Key Analytical Parameters for Synthesis Validation
| Parameter | Technique | Conditions/Peaks |
|---|---|---|
| Purity | HPLC | Retention time: 8.2 min (C18, 70:30 H2O:MeOH) |
| Structural Confirmation | H-NMR | δ 1.4 (butyl CH2), δ 11.3 (N-H thymine) |
| Molecular Weight | ESI-MS | m/z 299.3 ([M+H]) |
Which analytical techniques are most effective for characterizing this compound's structural and chemical properties?
Basic Research Question
Effective characterization requires multimodal analysis:
- NMR Spectroscopy : H and C NMR for backbone structure (e.g., butyl chain integration, thymine ring signals).
- HPLC-PDA : Quantify purity and detect UV-active impurities (λ = 260 nm).
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation.
Q. Advanced Application :
- Use H-C HSQC to resolve overlapping signals in complex mixtures.
- Couple HPLC with circular dichroism (CD) to assess stereochemical integrity.
Q. Table 2: Comparative Analytical Techniques
| Technique | Purpose | Limitations |
|---|---|---|
| NMR | Structural elucidation | Low sensitivity for trace impurities |
| HPLC | Purity quantification | Requires reference standards |
| ESI-MS | Molecular weight confirmation | Matrix interference in crude samples |
How can researchers design in vitro bioactivity screens for this compound?
Basic Research Question
Standard protocols include:
- Antiviral Assays : Measure inhibition of viral replication (e.g., HSV-1) in Vero cells via plaque reduction.
- Cytotoxicity Screening : Use MTT assay in HEK293 cells (48–72 hr exposure).
Q. Methodological Rigor :
- Include positive controls (e.g., acyclovir for antiviral assays).
- Normalize data to vehicle-treated cells to exclude solvent effects (DMSO < 0.1%).
Q. Advanced Consideration :
- Employ high-content screening (HCS) with fluorescent probes to assess subcellular effects (e.g., mitochondrial membrane potential).
- Validate target engagement using radiolabeled this compound in binding assays.
How can metabolic stability studies of this compound be optimized in hepatic microsomal models?
Advanced Research Question
Experimental Design :
Incubation Conditions : Use human liver microsomes (0.5 mg/mL), NADPH regeneration system, and 37°C incubation.
Sampling : Collect aliquots at 0, 15, 30, 60 min.
Analysis : Quantify parent compound via LC-MS/MS; calculate half-life () and intrinsic clearance (CL).
Q. Troubleshooting Contradictions :
- If varies across studies, check cytochrome P450 isoform activity (e.g., CYP3A4 vs. CYP2D6 dominance).
- Control for lot-to-lot variability in microsomal preparations.
Q. Table 3: Key Parameters for Metabolic Stability
| Parameter | Optimal Range |
|---|---|
| Microsome Protein | 0.5–1.0 mg/mL |
| NADPH Concentration | 1 mM |
| LC-MS/MS LOD | 0.1 ng/mL |
What strategies resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Root-Cause Analysis :
- Variable Cell Lines : Compare results across multiple cell types (e.g., HeLa vs. HepG2) to assess tissue-specific effects.
- Dosage Discrepancies : Re-evaluate IC values using standardized dosing (e.g., 0.1–100 μM range).
Q. Methodological Solutions :
- Perform meta-analysis of published data (Forest plots to visualize heterogeneity).
- Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular activity).
How can structure-activity relationship (SAR) studies improve this compound derivatives?
Advanced Research Question
SAR Workflow :
Derivatization : Modify butyl chain length (e.g., propyl vs. pentyl analogs).
Functional Assays : Test antiviral potency and cytotoxicity.
Computational Modeling : Dock derivatives into thymidine kinase active site (AutoDock Vina).
Q. Key Insights :
- Longer alkyl chains may enhance lipophilicity but reduce solubility.
- Introduce electronegative groups (e.g., fluorine) to improve metabolic stability.
Q. Table 4: SAR Trends in 3-Alkylthymidine Analogs
| Derivative | Antiviral IC (μM) | Solubility (mg/mL) |
|---|---|---|
| This compound | 2.1 | 0.8 |
| 3-Pentylthymidine | 1.5 | 0.3 |
| 3-Fluorobutyl | 1.8 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
